![molecular formula C24H21N7O2 B2884320 2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-29-3](/img/structure/B2884320.png)
2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (commonly referred to as compound 1 ) is a member of the triazolo-pyrimidine class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific focus of this article is on the biological activity of compound 1, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C25H21N6O2
- Molecular Weight : 456.5 g/mol
- CAS Number : 540504-08-3
Biological Activity Overview
Compound 1 exhibits a range of biological activities that can be categorized into several key areas:
Anticancer Activity
Research has indicated that compound 1 demonstrates promising anticancer effects against various cancer cell lines. A study evaluated its cytotoxicity against human lung carcinoma (A549) and colon cancer (HCT116) cell lines. The results showed that compound 1 had an IC50 value of approximately 203 µg/mL against A549 and 43 µg/mL against HCT116, indicating a stronger effect on colon cancer cells compared to lung cancer cells .
The mechanisms by which compound 1 exerts its anticancer effects include:
- Inhibition of Cell Proliferation : Compound 1 disrupts the cell cycle progression in cancer cells, leading to increased apoptosis.
- Induction of Apoptosis : It enhances apoptotic pathways by modulating the expression levels of anti-apoptotic proteins .
Anti-inflammatory Activity
In addition to its anticancer properties, compound 1 has shown potential anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory mediators and pathways involved in chronic inflammation .
Antimicrobial Activity
Preliminary investigations have also indicated that compound 1 possesses antimicrobial properties against various bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compound 1:
Study | Cell Line | IC50 Value (µg/mL) | Observations |
---|---|---|---|
A549 | 203 | Moderate cytotoxicity | |
HCT116 | 43 | Strong cytotoxicity | |
Various Bacteria | N/A | Inhibition observed |
Discussion
The diverse biological activities exhibited by compound 1 suggest its potential as a lead compound for further development in pharmacotherapy. Its strong anticancer properties, particularly against HCT116 cells, highlight its promise in oncology. Furthermore, its anti-inflammatory and antimicrobial activities broaden its applicability in treating various diseases.
Q & A
Q. What are the standard synthetic routes for this triazolopyrimidine derivative, and how are reaction conditions optimized?
Basic
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Condensation of substituted aldehydes (e.g., pyridine derivatives) with β-keto esters or acetoacetamide under reflux in ethanol or methanol .
- Step 2 : Cyclization with 3-amino-1,2,4-triazole derivatives, often using microwave-assisted heating (323 K for 30 minutes) to enhance reaction efficiency .
- Step 3 : Purification via recrystallization (ethanol/acetone) or column chromatography .
Optimization : Catalysts like iodine or acetic acid are employed to improve yields, while thin-layer chromatography (TLC) monitors reaction progress .
Q. How is the molecular structure of this compound validated experimentally?
Basic
Structural confirmation relies on:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.14–7.41 ppm, methyl groups at δ 2.59 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 524.55 [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds at 1.34–1.38 Å) and dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings) .
Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
Advanced
Regioselectivity issues stem from competing reaction pathways during cyclization. Methodological solutions include:
- Steric and Electronic Control : Electron-withdrawing groups (e.g., pyridinyl) direct cyclization to the thermodynamically favored position .
- Additives : Use of iodine or Lewis acids to stabilize intermediates and suppress byproducts .
- Computational Modeling : DFT calculations predict regioselectivity trends by comparing activation energies of pathways .
Q. How do researchers resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies in bioactivity data (e.g., kinase inhibition vs. antibacterial effects) are addressed via:
- Dose-Response Assays : IC50 values are validated across multiple cell lines (e.g., hepatocellular carcinoma vs. Enterococcus faecium) .
- Target Profiling : Kinase inhibition is confirmed using ATP-competitive binding assays, while antibacterial activity is tested via MIC (Minimum Inhibitory Concentration) .
- Structural-Activity Relationship (SAR) : Modifying substituents (e.g., methoxyphenyl vs. pyridinyl) clarifies activity trends .
Q. What methodologies are used to study the compound’s interaction with biological targets?
Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., mTOR), highlighting hydrogen bonds with pyridinyl groups and hydrophobic contacts with methoxyphenyl moieties .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) to immobilized kinase proteins .
- Cellular Assays : Western blotting validates downstream phosphorylation inhibition (e.g., p70S6K in cancer cells) .
Q. How is purity ensured during synthesis, and what analytical techniques are critical?
Basic
- Purification : Recrystallization (ethanol/water mixtures) removes unreacted precursors, while silica-gel chromatography isolates regioisomers .
- Analytical Methods :
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 60.55%, H: 5.46%) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Advanced
- Prodrug Design : Esterification of the carboxamide group enhances solubility (e.g., ethyl ester derivatives) .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves plasma stability .
- Salt Formation : Hydrochloride salts increase aqueous solubility for intravenous administration .
Q. How are stereochemical outcomes controlled during synthesis?
Advanced
- Chiral Catalysts : Asymmetric catalysis with BINOL-derived phosphoric acids induces enantioselectivity in cyclization steps .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., tartaric acid derivatives) separate enantiomers .
Q. What in vitro models are used to assess antitumor activity?
Advanced
- Cell Viability Assays : MTT or CellTiter-Glo® in HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines .
- Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays .
- Migration Inhibition : Wound-healing assays quantify metastatic potential suppression .
Q. How is metabolic stability evaluated in preclinical studies?
Advanced
- Microsomal Incubations : Liver microsomes (human/rat) assess phase I metabolism (CYP450 enzymes) with LC-MS metabolite identification .
- Plasma Stability : Incubation in plasma (37°C, 24 hrs) measures degradation via HPLC .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-16-8-7-12-25-14-16)21(18-10-5-6-13-26-18)31-24(27-15)29-22(30-31)17-9-3-4-11-19(17)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYJZYRMVZZOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.